molecular formula C14H25NO2S B6976499 1-(4-Cyclobutyloxypiperidin-1-yl)-2-methyl-3-methylsulfanylpropan-1-one

1-(4-Cyclobutyloxypiperidin-1-yl)-2-methyl-3-methylsulfanylpropan-1-one

Cat. No.: B6976499
M. Wt: 271.42 g/mol
InChI Key: ZVVPWNNTJAAMGX-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyloxypiperidin-1-yl)-2-methyl-3-methylsulfanylpropan-1-one is a chemical compound with a complex structure that includes a cyclobutyl group, a piperidine ring, and a methylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclobutyloxypiperidin-1-yl)-2-methyl-3-methylsulfanylpropan-1-one typically involves multiple steps, starting with the formation of the piperidine ring. The cyclobutyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the methylsulfanyl group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to reduce the sulfur atom, resulting in the formation of thioethers.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Thioethers.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

  • Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Cyclobutyloxypiperidin-1-yl)-2-methyl-3-methylsulfanylpropan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyclobutyl-containing compounds

  • Methylsulfanyl-containing compounds

Uniqueness: 1-(4-Cyclobutyloxypiperidin-1-yl)-2-methyl-3-methylsulfanylpropan-1-one stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(4-cyclobutyloxypiperidin-1-yl)-2-methyl-3-methylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c1-11(10-18-2)14(16)15-8-6-13(7-9-15)17-12-4-3-5-12/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVPWNNTJAAMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)N1CCC(CC1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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